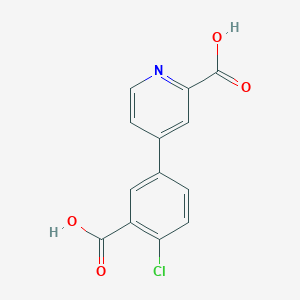
4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-4-chlorophenyl)picolinic acid (4-CCPA) is an important chemical compound, which has a wide range of applications in the scientific and medical research fields. It is a derivative of picolinic acid and is widely used in laboratory experiments. 4-CCPA is a colorless solid that is soluble in water, ethanol, and methanol. It has a melting point of 175-176 °C and a molecular weight of 213.55 g/mol. 4-CCPA has been found to be an effective inhibitor of the enzyme xanthine oxidase.
Mecanismo De Acción
4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% functions as an inhibitor of xanthine oxidase by binding to the enzyme and blocking its activity. The exact mechanism of action is not yet fully understood, but it is believed that 4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% binds to the enzyme and prevents the oxidation of xanthine to uric acid.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is involved in the metabolism of purines. In addition, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is widely available. In addition, it is relatively stable and is soluble in a range of solvents. The main limitation of 4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is that it is not very specific and can inhibit a range of enzymes, not just xanthine oxidase.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%. These include further investigation into its mechanism of action, its effects on other enzymes, and its potential therapeutic applications. In addition, further research could be conducted into its potential as an anti-cancer agent and its ability to protect against oxidative stress. Finally, further research could be conducted into its potential as an inhibitor of other enzymes involved in the metabolism of purines and pyrimidines.
Métodos De Síntesis
The synthesis of 4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is relatively simple and involves the reaction between 3-carboxy-4-chlorophenol and picolinic acid. The reaction is carried out in an aqueous medium at a temperature of 80-90 °C. The reaction is usually complete within 4-5 hours and yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has a wide range of applications in the scientific and medical research fields. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. 4-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has also been used as a tool for studying the enzyme-catalyzed reactions of purines. In addition, it has been used in the study of the metabolism of pyrimidines and the regulation of gene expression.
Propiedades
IUPAC Name |
4-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-2-1-7(5-9(10)12(16)17)8-3-4-15-11(6-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNIRLWOHZTLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



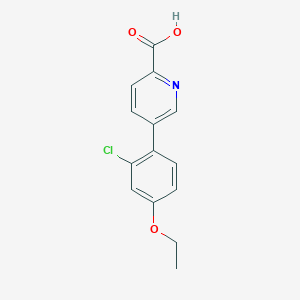
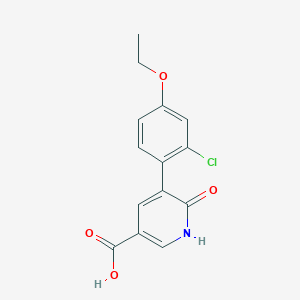
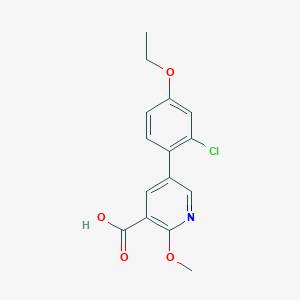



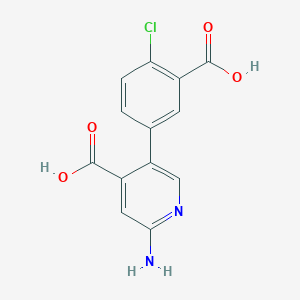
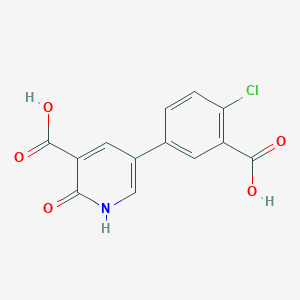

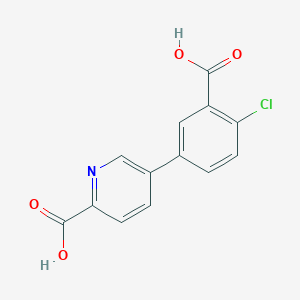
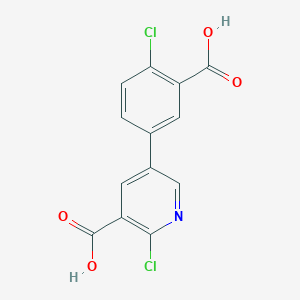
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)